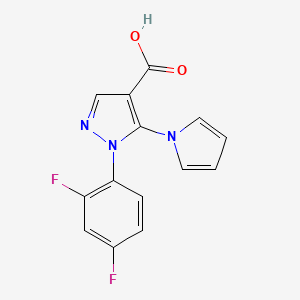

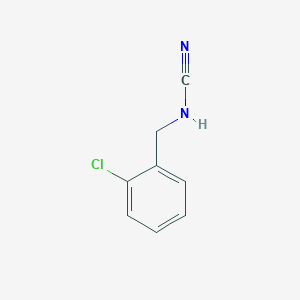

![molecular formula C14H16N6S B1453435 6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204297-43-7](/img/structure/B1453435.png)

6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

Descripción general

Descripción

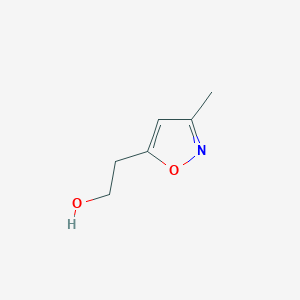

6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with a complex structure. It combines a triazolo ring system with a thiophene moiety, making it an intriguing scaffold for drug design and development. The compound’s ability to form hydrogen bonds and interact with target receptors contributes to its pharmacological significance.

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Various synthetic approaches have been explored to obtain derivatives of triazolothiadiazine. Researchers have investigated different reaction conditions, reagents, and catalysts to achieve efficient and selective synthesis.

Molecular Structure Analysis

The molecular structure of 6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine consists of a fused triazolo-thiadiazine core. The dihydrothiadiazine ring is connected to a triazole ring, which further links to a pyridazine ring. The arrangement of substituents around this core influences its bioactivity.

Chemical Reactions Analysis

The compound’s reactivity and chemical transformations are essential for understanding its behavior. Researchers have explored its reactions with various reagents, such as nucleophiles, electrophiles, and oxidizing agents. These reactions can lead to the synthesis of novel derivatives with altered properties.

Physical And Chemical Properties Analysis

The compound’s physical properties include its melting point, solubility, and stability. Its chemical properties involve its behavior under different conditions, such as pH, temperature, and light exposure. These properties impact its formulation, storage, and administration.

Safety And Hazards

Safety assessments are crucial to evaluate potential risks associated with the compound. Researchers must investigate its toxicity, side effects, and potential interactions with other drugs. Animal studies and in vitro assays can provide valuable insights into its safety profile.

Direcciones Futuras

Future research should focus on:

- Biological Evaluation : Conducting in vitro and in vivo studies to assess its pharmacological activities.

- Structure–Activity Relationship (SAR) : Investigating how structural modifications affect its bioactivity.

- Pharmacokinetics : Studying its absorption, distribution, metabolism, and excretion.

- Clinical Trials : Exploring its therapeutic potential in treating multifunctional diseases.

Propiedades

IUPAC Name |

6-piperazin-1-yl-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6S/c1-2-11(21-9-1)10-14-17-16-12-3-4-13(18-20(12)14)19-7-5-15-6-8-19/h1-4,9,15H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPQIIWMFSTVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C(=NN=C3CC4=CC=CS4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301158247 | |

| Record name | 6-(1-Piperazinyl)-3-(2-thienylmethyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

1204297-43-7 | |

| Record name | 6-(1-Piperazinyl)-3-(2-thienylmethyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Piperazinyl)-3-(2-thienylmethyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

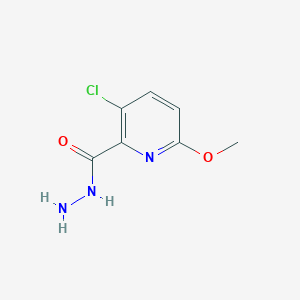

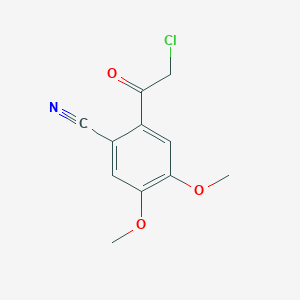

![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)